molecular formula C10H10N2O2S B1438757 5-Methanesulfonylquinolin-8-amine CAS No. 1154236-71-1

5-Methanesulfonylquinolin-8-amine

Cat. No.: B1438757
CAS No.: 1154236-71-1
M. Wt: 222.27 g/mol
InChI Key: WXGOMUNCDGDSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

5-Methanesulfonylquinolin-8-amine has several applications in scientific research:

Safety and Hazards

The safety information for 5-Methanesulfonylquinolin-8-amine includes several hazard statements such as H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

5-Methanesulfonylquinolin-8-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include enzyme inhibition or activation, binding to active sites, and altering enzyme conformation. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, this compound can impact cell signaling pathways, potentially altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular mechanisms are essential for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but its degradation products may also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessments .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. These interactions can influence the levels of metabolites and the overall metabolic balance within cells. By modulating enzyme activity, this compound can alter the flow of metabolites through specific pathways, potentially impacting cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological activity. Understanding the factors that govern its subcellular localization is essential for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-amines, including 5-Methanesulfonylquinolin-8-amine, can be achieved through various methods. One common approach involves the use of N-propargyl aniline derivatives and main group metal Lewis acid catalysis . For instance, stannic chloride or indium (III) chloride can be used to catalyze the intramolecular hydroamination or hydroarylation of mono-propargylated aromatic ortho-diamines . These reactions can be conducted under aerobic conditions and can also be performed in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of stannous chloride dihydrate or indium powder .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonylquinolin-8-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the sulfonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, particularly at positions that are activated by the sulfonyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methanesulfonylquinolin-8-amine is unique due to the presence of the methanesulfonyl group, which can influence its reactivity and interaction with biological targets. This functional group can enhance the compound’s solubility and stability, making it a valuable scaffold in various applications.

Properties

IUPAC Name

5-methylsulfonylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGOMUNCDGDSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methanesulfonylquinolin-8-amine
Reactant of Route 2
Reactant of Route 2
5-Methanesulfonylquinolin-8-amine
Reactant of Route 3
5-Methanesulfonylquinolin-8-amine
Reactant of Route 4
Reactant of Route 4
5-Methanesulfonylquinolin-8-amine
Reactant of Route 5
Reactant of Route 5
5-Methanesulfonylquinolin-8-amine
Reactant of Route 6
Reactant of Route 6
5-Methanesulfonylquinolin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.